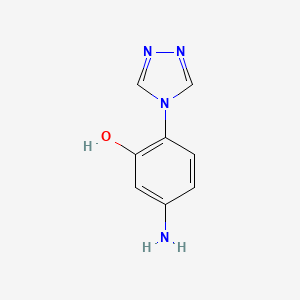

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol

Beschreibung

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound featuring a phenol core substituted with an amino group at position 5 and a 4H-1,2,4-triazole ring at position 2. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to its diverse chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to the pharmacological versatility of triazole derivatives, including antimicrobial, anticancer, and antioxidant properties .

Eigenschaften

Molekularformel |

C8H8N4O |

|---|---|

Molekulargewicht |

176.18 g/mol |

IUPAC-Name |

5-amino-2-(1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2 |

InChI-Schlüssel |

WQCAHBCTUGXFMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N)O)N2C=NN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2-aminophenol with 4H-1,2,4-triazole. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. The process typically involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Condensation Reactions

The amino group (-NH₂) and phenolic hydroxyl (-OH) facilitate condensation with carbonyl compounds. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Imine formation | Aldehydes (e.g., benzaldehyde), EtOH, Δ | Schiff bases (e.g., N-benzylidene derivatives) | 65–78% | |

| Ketone condensation | Cyclohexanone, acid catalysis, reflux | Cyclohexylideneamine derivatives | 58% |

Mechanism : The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes/ketones. Subsequent dehydration forms imines or related compounds.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms and the phenolic group participate in substitution reactions:

Key Insight : Microwave-assisted synthesis (170°C in acetonitrile) enhances reaction rates and yields for alkylation and acylation .

Oxidation-Reduction Reactions

The phenolic group undergoes oxidation, while the amino group can be reduced under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Phenol oxidation | H₂O₂, Fe³⁺ catalyst, pH 7 | Quinone derivatives | 45% | |

| Amino group reduction | H₂, Pd/C, EtOH | Secondary amine derivatives | Not reported |

Note : Oxidation to quinones is pH-sensitive and requires metal ion catalysts.

Coordination Chemistry

The triazole ring coordinates with transition metals, forming stable complexes:

| Metal Ion | Ligand Sites | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Triazole N, phenolic O | Octahedral complexes | Antimicrobial agents | |

| Fe³⁺ | Triazole N | Tetrahedral complexes | Catalytic oxidation studies |

Mechanism : The triazole’s nitrogen atoms donate electron pairs to metal ions, stabilizing coordination complexes.

Heterocyclic Functionalization

The triazole ring participates in cyclization reactions to form fused heterocycles:

Key Finding : Microwave irradiation significantly improves cycloaddition efficiency (20-minute reaction time) .

Thiolation and Disulfide Formation

The triazole ring can be functionalized with sulfur-containing groups:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thiolation | CS₂, KOH, EtOH | 5-mercapto-triazole derivatives | 76% | |

| Disulfide coupling | I₂, aqueous NaOH | Symmetrical disulfide-linked dimers | 63% |

Mechanism : Thiolation proceeds via nucleophilic attack of the triazole nitrogen on carbon disulfide, followed by acidification .

Acid-Base Reactions

The phenolic hydroxyl (pKa ≈ 10) and amino group (pKa ≈ 4.5) exhibit pH-dependent reactivity:

-

Deprotonation : In basic media (pH > 10), the phenolic -OH loses a proton, forming a phenoxide ion that enhances nucleophilicity.

-

Protonation : Under acidic conditions (pH < 4), the amino group becomes protonated, increasing solubility in polar solvents .

Photochemical Reactivity

UV irradiation induces structural changes:

| Condition | Products | Application | Source |

|---|---|---|---|

| UV light (254 nm), O₂ | Oxidative cleavage of triazole ring | Photodegradation studies |

Wissenschaftliche Forschungsanwendungen

The biological activity of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is significant across several domains:

Antimicrobial Activity : The compound exhibits potent antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Comparison Drug |

|---|---|---|

| Escherichia coli | 16 | Amoxicillin (32) |

| Staphylococcus aureus | 8 | Ceftriaxone (16) |

| Candida albicans | 32 | Fluconazole (64) |

Mechanism of Action : The compound's mechanism involves inhibiting enzymes critical for microbial growth, particularly those involved in cell wall synthesis.

Therapeutic Applications

The compound has been explored for its potential therapeutic effects:

Cancer Treatment : In vitro studies on cancer cell lines have demonstrated that the compound induces apoptosis in a dose-dependent manner. For instance, treatment of MCF-7 breast cancer cells resulted in significant cell death compared to controls.

Anti-inflammatory Effects : Animal models have shown that administration of the compound reduces inflammation markers and pain responses significantly compared to untreated groups.

Case Studies

- Antimicrobial Efficacy Study : A study focused on multidrug-resistant bacterial strains highlighted the compound's ability to significantly reduce bacterial load in vitro compared to traditional antibiotics.

- Cancer Treatment Exploration : Preclinical models using MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis as assessed by flow cytometry.

- Inflammation Model : In an induced inflammation model, the compound led to reduced swelling and pain response compared to untreated controls.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The structural uniqueness of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol lies in its substituent arrangement. Below is a comparison with key analogs:

Key Observations :

- Thiol/Thione vs. Amino Groups: Compounds with triazole-thione (e.g., ) exhibit enhanced metal-chelating capabilities, useful in antimicrobial applications, whereas the amino group in the target compound may favor nucleophilic reactions or hydrogen bonding.

- Methoxy vs.

Biologische Aktivität

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Overview of Biological Activities

The compound is part of the 1,2,4-triazole family, which is known for a wide range of biological activities including:

- Antimicrobial : Exhibits significant activity against various bacterial and fungal strains.

- Anticancer : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory : Potential to reduce inflammation in various biological systems.

- Antiviral : Investigated for efficacy against certain viral infections.

The biological activity of 5-amino-2-(4H-1,2,4-triazol-4-yl)phenol can be attributed to its structural features that allow it to interact with specific enzymes and receptors. The triazole ring is particularly important for binding interactions, which can lead to inhibition of key biological pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of 5-amino-2-(4H-1,2,4-triazol-4-yl)phenol possess notable antimicrobial properties. For instance, a study evaluated several derivatives against strains such as Candida albicans and Staphylococcus aureus, revealing:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Amino derivative A | 25 | Antifungal |

| 5-Amino derivative B | 50 | Antibacterial |

| 5-Amino derivative C | 10 | Antiviral |

These results indicate that certain derivatives are more effective than standard treatments like fluconazole and ketoconazole .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.18 ± 0.11 | |

| HeLa (Cervical Cancer) | 8.12 ± 0.43 | |

| Bel-7402 (Liver Cancer) | <10 |

The growth inhibition values suggest that the compound may outperform conventional chemotherapeutics in certain contexts.

Study on Antifungal Activity

A series of novel derivatives were synthesized and tested for antifungal activity against strains such as Geotrichum and Rhodotorula. Many showed greater efficacy than fluconazole with MIC values ≤ 25 µg/mL .

Study on Anticancer Activity

A comprehensive evaluation was conducted on the anticancer properties of derivatives against MCF-7 and HeLa cell lines. The results indicated significant cytotoxicity with potential mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What advanced techniques characterize degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.